2-amino-N-[(3-methylthiophen-2-yl)methyl]propanamide
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Overview
Description
2-amino-N-[(3-methylthiophen-2-yl)methyl]propanamide is a compound with the molecular formula C10H16N2OS. It is a derivative of thiophene, a sulfur-containing heterocyclic compound. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[(3-methylthiophen-2-yl)methyl]propanamide typically involves the reaction of 3-methylthiophene with appropriate amine and acylating agents. One common method is the reaction of 3-methylthiophene with 2-amino-propanamide under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-amino-N-[(3-methylthiophen-2-yl)methyl]propanamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nitrating agents are used under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
2-amino-N-[(3-methylthiophen-2-yl)methyl]propanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 2-amino-N-[(3-methylthiophen-2-yl)methyl]propanamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-2-(3-methylthiophen-2-yl)acetic acid
- 2-amino-N-(3-methyl-thiophen-2-ylmethyl)-acetamide
- (S)-2-amino-N-methyl-N-((3-methylthiophen-2-yl)methyl)propanamide
Uniqueness
2-amino-N-[(3-methylthiophen-2-yl)methyl]propanamide is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H14N2OS |
---|---|
Molecular Weight |
198.29 g/mol |
IUPAC Name |
2-amino-N-[(3-methylthiophen-2-yl)methyl]propanamide |
InChI |
InChI=1S/C9H14N2OS/c1-6-3-4-13-8(6)5-11-9(12)7(2)10/h3-4,7H,5,10H2,1-2H3,(H,11,12) |
InChI Key |
QIRFVKZIUOMIKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)CNC(=O)C(C)N |
Origin of Product |
United States |
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